2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine
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Overview
Description
2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine is a complex heterocyclic compound that features a unique combination of pyrrolidine, pyridine, and imidazo[4,5-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the nucleophilic substitution of halogenated pyridine derivatives followed by cyclization reactions to form the imidazo[4,5-b]pyridine core . The reaction conditions often include the use of palladium on carbon or Raney nickel as reducing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and imidazo[4,5-b]pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities
Mechanism of Action
The mechanism of action of 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are known for their diverse pharmacological properties.
Pyridine derivatives: These compounds are widely used in medicinal chemistry for their bioactive properties.
Uniqueness
2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)methoxy]pyridine is unique due to its combination of three different heterocyclic moieties, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-methyl-2-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-21-16-14(5-4-9-19-16)20-17(21)22-10-7-13(11-22)12-23-15-6-2-3-8-18-15/h2-6,8-9,13H,7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISDSRMNEZMXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(C3)COC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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